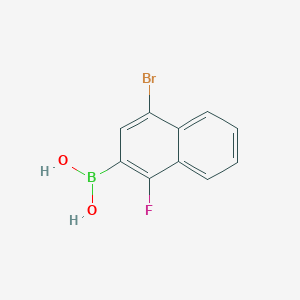

(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(4-bromo-1-fluoronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BBrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBHKCPNOCVGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2C(=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660266 | |

| Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-09-6 | |

| Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-fluoronaphthalene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth guide for the synthesis and rigorous characterization of (4-bromo-1-fluoronaphthalen-2-yl)boronic acid. This trifunctional building block is of significant interest in medicinal chemistry and materials science, offering a versatile platform for the construction of complex molecular architectures through sequential, site-selective cross-coupling reactions. The strategic arrangement of a boronic acid, a bromine atom, and a fluorine atom allows for a programmed introduction of diverse substituents, making it a valuable intermediate in the synthesis of novel organic compounds.

Strategic Importance and Synthetic Rationale

The value of this compound lies in the orthogonal reactivity of its functional groups. The boronic acid is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. The bromine atom provides a secondary site for a variety of transformations, including further cross-coupling (e.g., Sonogashira, Buchwald-Hartwig), cyanation, or lithiation. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

The synthetic approach detailed herein proceeds via a directed ortho-metalation (DoM) strategy. This method leverages the directing ability of the fluorine atom and the steric environment of the naphthalene core to achieve regioselective lithiation at the C2 position, followed by trapping with an electrophilic boron source.

Synthesis of this compound

The synthetic pathway commences with the commercially available 1-bromo-4-fluoronaphthalene. The key transformation is a halogen-metal exchange followed by borylation.

Figure 1: Synthetic pathway for this compound.

Causality Behind Experimental Choices

-

Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium intermediate and its low freezing point. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent and unwanted reactions with the solvent.

-

Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base that effectively deprotonates the C2 position of the naphthalene ring. The fluorine atom at C1, being an ortho-directing group, facilitates this deprotonation.

-

Borylating Agent: Triisopropyl borate, B(O-iPr)₃, serves as the electrophilic boron source. Its three isopropoxy groups are readily hydrolyzed in the subsequent acidic workup to yield the desired boronic acid.

Detailed Experimental Protocol

The following protocol outlines the step-by-step procedure for the synthesis.

Figure 2: Experimental workflow for the synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-Bromo-4-fluoronaphthalene | 225.05 | 5.00 g | 22.2 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.8 mL | 24.4 |

| Triisopropyl borate | 188.08 | 5.6 mL | 24.4 |

| Anhydrous THF | - | 100 mL | - |

| 2 M HCl | - | 50 mL | - |

| Ethyl acetate | - | 150 mL | - |

| Brine | - | 50 mL | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 1-bromo-4-fluoronaphthalene (5.00 g, 22.2 mmol) and anhydrous THF (100 mL).

-

Cool the stirred solution to -78 °C.

-

Slowly add n-butyllithium (9.8 mL, 24.4 mmol) dropwise over 20 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (5.6 mL, 24.4 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M HCl (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the title compound as a white solid.

Comprehensive Characterization

Unambiguous characterization is paramount to confirm the structure and purity of the synthesized this compound.

Physical Properties

| Property | Observation |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 130-140 °C (with decomposition) |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.30 - 8.25 | m | 1H | Ar-H |

| 8.21 | s (br) | 2H | B(OH )₂ |

| 8.15 - 8.10 | m | 1H | Ar-H |

| 7.78 - 7.70 | m | 2H | Ar-H |

| 7.61 | s | 1H | Ar-H (H-3) |

¹³C NMR (101 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | J-coupling (Hz) | Assignment |

| 158.4 | d, ¹JCF = 252.0 | C-F |

| 133.7 | Ar-C | |

| 131.6 | Ar-C | |

| 128.8 | Ar-C | |

| 128.1 | d, ³JCF = 5.0 | Ar-C |

| 125.3 | Ar-C | |

| 123.8 | d, ²JCF = 18.0 | Ar-C |

| 122.5 | C-Br | |

| 114.1 | d, ²JCF = 21.0 | Ar-C |

| Note: The carbon attached to the boron (C-B) is often not observed due to quadrupolar relaxation. |

¹⁹F NMR (376 MHz, DMSO-d₆):

A single peak is expected in the aromatic fluorine region, typically around -120 ppm.

¹¹B NMR (128 MHz, DMSO-d₆):

A broad singlet characteristic of a trigonal boronic acid is expected between 28 and 30 ppm.

High-Resolution Mass Spectrometry (HRMS):

The calculated exact mass for C₁₀H₇BBrFO₂ [M-H]⁻ is 266.9684. The observed mass should be within a 5 ppm error margin. The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) should also be present.

Self-Validating System and Trustworthiness

The integrity of this protocol is ensured by cross-verification of the analytical data. The presence of the boronic acid is confirmed by the broad singlet in the ¹H NMR and the characteristic shift in the ¹¹B NMR. The successful installation at the C2 position is confirmed by the singlet for the H-3 proton in the ¹H NMR and the various C-F couplings observed in the ¹³C NMR. The molecular formula is definitively confirmed by HRMS. Any deviation from these expected data points would necessitate a re-evaluation of the synthetic procedure and purification.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

Spectroscopic Characterization of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic building block, (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. This compound is of significant interest to researchers and scientists in the field of drug development due to its potential as a key intermediate in the synthesis of complex organic molecules. The following sections will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation and purity assessment of this compound.

Introduction

This compound is a naphthalene-based organoboronic acid. The presence of bromine and fluorine atoms, along with the boronic acid moiety, on the naphthalene scaffold makes it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Accurate and thorough characterization of this starting material is paramount to ensure the identity, purity, and reactivity in subsequent synthetic steps. This guide is designed to provide drug development professionals with a robust framework for the spectroscopic analysis of this and similar arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Anticipated ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | m | 2H | Ar-H |

| ~7.8 - 7.5 | m | 3H | Ar-H |

| ~5.5 (broad s) | s | 2H | B(OH)₂ |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The boronic acid protons are often broad and may exchange with D₂O.

Experimental Protocol: ¹H NMR

A common challenge in the NMR spectroscopy of boronic acids is their propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret spectra. To ensure the acquisition of a clean spectrum of the monomeric boronic acid, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CD₃OD. The use of protic solvents like methanol-d₄ can help to break up boroxine oligomers and sharpen the B(OH)₂ signal.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a line broadening of 0.3 Hz and Fourier transform the FID. Phase and baseline correct the spectrum.

Causality Behind Experimental Choices: The choice of a polar, protic deuterated solvent like methanol-d₄ is a key experimental decision. It competitively hydrogen bonds with the boronic acid groups, disrupting the intermolecular hydrogen bonding that leads to boroxine formation and ensuring that the spectrum reflects the monomeric species.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Anticipated ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 155 (d) | C-F |

| ~140 - 120 | Ar-C |

| ~120 - 115 (d) | C-Br |

| ~130 | C-B (often weak or unobserved) |

Note: The carbon attached to the boron atom (ipso-carbon) is often broadened and may be difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus.

¹⁹F and ¹¹B NMR Spectroscopy

-

¹⁹F NMR: This will show a single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons.

-

¹¹B NMR: This will show a broad singlet characteristic of a trigonal planar boronic acid, typically in the range of δ 25-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1350 | Strong | B-O stretching |

| ~1200 | Strong | C-F stretching |

| ~1050 | Strong | C-Br stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Expertise & Experience: The broad O-H stretching band is a hallmark of boronic acids and is a primary indicator of the presence of the B(OH)₂ group. Its shape and position can be influenced by the extent of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for arylboronic acids.

Anticipated Mass Spectrometry Data (ESI):

| m/z | Ion |

| 267.97 | [M-H]⁻ |

| 269.97 | [M+H]⁺ |

| 291.95 | [M+Na]⁺ |

Note: The masses are calculated for the most abundant isotopes (¹¹B, ⁷⁹Br). The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the [M+2] peak being of similar intensity to the M peak.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Parameters:

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize the drying gas flow and temperature to ensure efficient desolvation.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Trustworthiness: Observing the characteristic isotopic pattern for bromine is a critical self-validating feature of the mass spectrum, providing high confidence in the elemental composition of the detected ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization.

Conclusion

The multifaceted spectroscopic approach outlined in this guide, employing NMR, IR, and MS, provides a robust and reliable method for the comprehensive characterization of this compound. By understanding the principles behind each technique and the rationale for specific experimental choices, researchers can ensure the quality of this critical building block, thereby enhancing the efficiency and reproducibility of their synthetic endeavors in drug discovery and development.

References

-

General Spectroscopic Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NMR of Boronic Acids: A discussion on challenges and solutions for NMR of boronic acids can be found in various online forums and publications. For a general overview of NMR principles: [Link]

-

Mass Spectrometry of Boronic Acids: A systematic analysis of the chemical behavior of arylboronic acids under ESI-MS conditions has been reported. For more details on ESI-MS: [Link]

-

Compound Information: PubChem Compound Summary for CID 44717647, this compound. [Link]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of (4-Bromo-1-fluoronaphthalen-2-yl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the single-crystal X-ray diffraction analysis of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid. Boronic acids are pivotal building blocks in medicinal chemistry and materials science, largely due to their utility in Suzuki-Miyaura cross-coupling reactions and their unique ability to form reversible covalent bonds with diols.[1][2] The precise three-dimensional atomic arrangement, dictated by both intramolecular forces and intermolecular interactions like hydrogen bonding, is critical for understanding its reactivity, stability, and potential biological interactions. This document moves beyond a simple recitation of steps, offering causal explanations for methodological choices, thereby empowering researchers to not only replicate the results but also adapt these principles to novel compounds. We will cover the entire workflow, from material purification and single-crystal growth to data collection, structure solution, and detailed structural analysis.

Introduction: The Significance of Structural Elucidation

This compound is a substituted naphthylboronic acid, a class of compounds with significant potential in organic synthesis.[1][3] The presence of fluoro and bromo substituents offers multiple handles for further chemical modification, making it a versatile intermediate.[1] However, the true utility of a chemical building block is intrinsically linked to its structural properties. Single-crystal X-ray diffraction (scXRD) remains the definitive method for determining the precise three-dimensional structure of small molecules, providing unequivocal data on bond lengths, bond angles, and the packing of molecules in the solid state.[4][5][6]

For boronic acids, crystal structure analysis is particularly revealing. The B(OH)₂ group is a potent donor and acceptor of hydrogen bonds, often leading to the formation of predictable supramolecular synthons, such as hydrogen-bonded dimers.[7][8] These interactions govern the material's bulk properties, including melting point, solubility, and stability. Understanding the crystal packing of the title compound provides foundational knowledge for rational drug design, polymorphism screening, and reaction mechanism studies.

Part 1: Material Preparation and Purity

Causality: The journey to a high-quality crystal structure begins with high-purity material. Impurities can inhibit crystal growth, introduce disorder into the crystal lattice, or even co-crystallize, leading to an incorrect or unsolvable structure.[5] Boronic acids, in particular, are prone to forming anhydride trimers (boroxines) upon dehydration, which is a significant impurity.[9][10]

Protocol 1: Purification by Recrystallization

-

Solvent Selection: The ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For arylboronic acids, solvents like ethyl acetate, benzene, or a mixture such as ethanol/water can be effective.[11] A small-scale solubility screen is recommended.

-

Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical as it encourages the growth of fewer, larger crystals rather than a precipitate. Subsequently, place the flask in an ice bath or refrigerator (0-4 °C) to maximize the yield of purified crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum. It is crucial not to heat boronic acids excessively during drying to prevent boroxine formation.[9]

Part 2: Single-Crystal Growth

Causality: The primary requirement for scXRD is a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in each dimension). The goal of crystallization is to allow molecules to transition from the disordered solution phase to the highly ordered solid phase in a slow, controlled manner. Rapid precipitation traps defects and solvent molecules, leading to poor diffraction quality.

Protocol 2: Crystallization by Slow Evaporation

-

Prepare a Saturated Solution: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol) in a clean vial. The solution should be close to saturation at room temperature.

-

Filter the Solution: Using a syringe filter (0.22 µm), transfer the solution to a new, clean vial. This removes any microscopic dust or particulate matter that could act as unwanted nucleation sites.

-

Control Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench. Monitor periodically for the formation of well-defined, transparent crystals.

Part 3: The Crystallographic Workflow

The following diagram illustrates the standard workflow from a grown crystal to a fully refined structure.

Sources

- 1. CAS 145965-14-6: Boronic acid, (4-bromo-1-naphthalenyl)- [cymitquimica.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 913836-09-6|this compound|BLD Pharm [bldpharm.com]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. excillum.com [excillum.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Substituted Fluoronaphthalenylboronic Acids: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of substituted fluoronaphthalenylboronic acids, a class of molecules of significant interest in medicinal chemistry, materials science, and chemical biology. We will delve into the core principles of their synthesis, explore their unique physicochemical properties, and highlight their diverse applications, with a particular focus on their role in drug discovery and development. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: The Strategic Importance of Fluoronaphthalenylboronic Acids

The convergence of three key chemical motifs—the naphthalene scaffold, the boronic acid functional group, and fluorine substitution—gives rise to a class of compounds with exceptional utility and tunable properties.

-

The Naphthalene Scaffold: This bicyclic aromatic system provides a rigid and sterically defined platform. It is a common feature in many biologically active compounds and approved drugs, recognized for its ability to engage in various non-covalent interactions with biological targets.[1]

-

The Boronic Acid Group: Boronic acids are versatile functional groups that have seen a surge in interest following the success of drugs like bortezomib.[2][3] They are relatively stable, generally non-toxic, and can participate in a wide range of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] Their ability to form reversible covalent bonds with diols also makes them invaluable as sensors for saccharides and other biological molecules.[6]

-

Fluorine Substitution: The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its target.[7][8][9]

The combination of these three components in substituted fluoronaphthalenylboronic acids creates molecules with a rich design space for applications ranging from targeted therapeutics to advanced fluorescent probes.

Synthesis of Substituted Fluoronaphthalenylboronic Acids

General Synthetic Strategy

The most common approach involves a halogen-metal exchange or Grignard reagent formation from a fluoronaphthyl halide, followed by reaction with a trialkyl borate and subsequent acidic workup.

Diagram 1: General Synthetic Route to Fluoronaphthalenylboronic Acids

Caption: General synthetic workflow for preparing fluoronaphthalenylboronic acids.

Exemplary Experimental Protocol: Synthesis of 1-Naphthaleneboronic Acid

This protocol for the synthesis of the parent 1-naphthaleneboronic acid can be adapted for its fluorinated analogs, starting from the corresponding fluoronaphthyl bromide.[10]

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (activated by oven-drying).

-

Flush the system with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.

-

Initiate the reaction by adding a small crystal of iodine and a small amount of 1-bromonaphthalene (or the corresponding fluoronaphthyl bromide). Gentle warming with an oil bath may be necessary.

-

Once the reaction has initiated (indicated by the disappearance of the iodine color), slowly add the remaining 1-bromonaphthalene dissolved in anhydrous THF at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

-

In a separate, flame-dried flask, cool a solution of triisopropyl borate in anhydrous THF to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold triisopropyl borate solution via a cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) to quench the reaction and hydrolyze the boronate ester.

-

Stir the biphasic mixture vigorously for 1-2 hours.

Step 3: Isolation and Purification

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude boronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/THF or ethyl acetate/hexane).

Synthesis of Precursors

The availability of the starting fluoronaphthyl halide is crucial. For instance, 2-bromo-6-fluoronaphthalene can be synthesized from 6-bromo-2-naphthylamine via a diazotization reaction followed by thermal decomposition of the resulting diazonium salt.[1]

Physicochemical Properties and Characterization

The incorporation of fluorine and a boronic acid group onto the naphthalene core imparts unique properties that can be characterized by various analytical techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the molecule.

-

¹³C NMR: Confirms the carbon skeleton.

-

¹⁹F NMR: A powerful tool for fluorinated compounds, providing a distinct signal for each unique fluorine atom. The chemical shift is sensitive to the electronic environment, making it useful for studying binding events.[11][12][13][14]

-

¹¹B NMR: Useful for monitoring the conversion of the boronic acid to the boronate ester and for studying its pKa.[15]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Fluorescent Properties

Many substituted naphthalenylboronic acids exhibit intrinsic fluorescence. The position of the fluorine and boronic acid substituents, as well as other groups on the naphthalene ring, can significantly influence the excitation and emission wavelengths, and the fluorescence quantum yield.[2] The interaction of the boronic acid moiety with analytes such as fluoride ions or diols can lead to a modulation of the fluorescence, forming the basis of their application as sensors.

Key Applications in Research and Development

The unique structural and electronic features of substituted fluoronaphthalenylboronic acids make them valuable tools in several areas of scientific research.

Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions

Substituted fluoronaphthalenylboronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures.[3][5][13][16] The fluorine atom can enhance the reactivity and influence the electronic properties of the resulting coupled products, which are often of interest in materials science and medicinal chemistry.

Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol:

-

In a reaction vessel, combine the fluoronaphthalenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Fluorescent Sensors

The Lewis acidic boron center of the boronic acid can interact with Lewis bases, most notably fluoride ions and diols. This interaction leads to a change in the hybridization of the boron atom from sp² to sp³, which in turn alters the electronic properties of the naphthalenyl fluorophore. This can result in a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, providing a detectable signal.[6][17][18]

Mechanism of Fluorescence Sensing:

The sensing mechanism often involves photoinduced electron transfer (PET). In the "off" state, the lone pair of electrons on a nearby donor group can quench the fluorescence of the naphthalene ring. Upon binding of an analyte to the boronic acid, the electron-withdrawing nature of the boron center is altered, which can inhibit the PET process, leading to a "turn-on" of fluorescence.[19]

Diagram 3: Mechanism of a "Turn-On" Fluorescent Boronic Acid Sensor

Caption: Generalized mechanism for a "turn-on" fluorescent sensor based on a fluoronaphthalenylboronic acid.

Table 1: Potential Analytes for Fluoronaphthalenylboronic Acid Sensors

| Analyte Class | Examples | Binding Interaction |

| Anions | Fluoride (F⁻), Cyanide (CN⁻) | Lewis acid-base interaction |

| Saccharides | Glucose, Fructose | Reversible covalent bond formation with diols |

| Catecholamines | Dopamine, Epinephrine | Reversible covalent bond formation with diols |

| Reactive Oxygen Species | Hydrogen Peroxide (H₂O₂) | Oxidation of the boronic acid |

Probes in Drug Discovery and Chemical Biology

The ability to design fluoronaphthalenylboronic acids with specific biological activities makes them promising candidates for drug discovery. For example, a study on 6-hydroxynaphthalen-2-yl boronic acid demonstrated significant antiproliferative effects against a triple-negative breast cancer cell line.[20][21]

Table 2: Anticancer Activity of 6-Hydroxynaphthalen-2-yl Boronic Acid

| Cell Line | Compound | IC₅₀ (µM) |

| 4T1 (Triple-Negative Breast Cancer) | 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 |

Data from[21]

The introduction of fluorine can further enhance the drug-like properties of such compounds, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Outlook

Substituted fluoronaphthalenylboronic acids represent a powerful and versatile class of molecules with significant potential across various scientific disciplines. Their modular synthesis allows for the fine-tuning of their electronic and steric properties, enabling the rational design of compounds for specific applications. As our understanding of the nuanced roles of fluorine in molecular recognition and the diverse reactivity of boronic acids continues to grow, we can expect to see the emergence of novel fluoronaphthalenylboronic acid-based therapeutics, more sensitive and selective fluorescent probes, and innovative materials with unique optoelectronic properties. The continued exploration of this chemical space is a promising frontier for academic and industrial research.

References

- New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids.

- Suzuki Coupling. Organic Chemistry Portal.

- Potassium 1-Naphthyltrifluorobor

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro.

- What is Fluorescence Quenching? | Types and Mechanisms. Ossila.

-

Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. MDPI. [Link]

- Fluorescence Quenching: Theory and Applications.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- The progress of selective fluorescent chemosensors by boronic acid. PubMed.

- Fluorine in drug discovery: Role, design and case studies.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Recent development of boronic acid-based fluorescent sensors.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.

- Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy.

- Study of the Mechanism of Electron-Transfer Quenching by Boron-Nitrogen Adducts in Fluorescent Sensors.

- Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. PubMed.

-

A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. MDPI. [Link]

- The Role of Fluorinated Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- What Is Fluorescence Quenching In Polymers?. YouTube.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. The Royal Society of Chemistry.

- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens

- Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate.

- Fluorine Labeling and F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

- The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.

- Chemical synthesis of fluorescein‐tagged boronic acid...

Sources

- 1. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. db-thueringen.de [db-thueringen.de]

- 12. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Fluoro-1-naphthaleneboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]

- 17. researchgate.net [researchgate.net]

- 18. The progress of selective fluorescent chemosensors by boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Reactivity profile of the C-Br bond in (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid

An In-Depth Technical Guide to the Reactivity Profile of the C-Br Bond in (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid

Abstract

This compound is a multifunctional building block of significant interest in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a boronic acid, a fluorine atom, and a bromine atom on a naphthalene core, presents distinct opportunities for selective chemical transformations. This guide provides an in-depth analysis of the reactivity profile of the carbon-bromine (C-Br) bond within this molecule. We will explore the underlying electronic and steric factors governing its reactivity, detail its participation in cornerstone cross-coupling reactions, and provide validated experimental protocols for its functionalization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

The naphthalene scaffold is a prevalent core in numerous biologically active compounds and advanced materials.[1][2] The strategic placement of multiple, orthogonally reactive functional groups allows for sequential and controlled molecular elaboration. This compound exemplifies this principle. The molecule contains three key sites for potential modification:

-

A C-B(OH)₂ (boronic acid) group: A versatile nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3][4]

-

A C-F (fluorine) bond: Generally robust, but can be activated for nucleophilic aromatic substitution or specialized cross-coupling under specific, often harsh, conditions.[5]

-

A C-Br (bromine) bond: An excellent electrophilic site for a wide array of palladium-catalyzed cross-coupling reactions.

This guide focuses specifically on the C-Br bond, which serves as the primary and most versatile electrophilic handle for synthetic diversification of this scaffold. Its reactivity is paramount for building molecular complexity in a predictable and high-yielding manner.

Structural and Electronic Analysis of the C-Br Bond

The reactivity of the C-Br bond at the C4 position is intrinsically linked to the electronic and steric environment imposed by the other substituents on the naphthalene ring.

2.1. Electronic Effects

The naphthalene ring is decorated with two electron-withdrawing groups (EWGs): the fluorine atom at C1 and the boronic acid group at C2.

-

Inductive Effects: Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the sigma framework of the aromatic ring. The boronic acid group also contributes a -I effect. These effects decrease the overall electron density of the naphthalene system.

-

Reactivity towards Oxidative Addition: The reduced electron density on the aromatic ring makes the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This is the crucial, and often rate-determining, first step in most cross-coupling catalytic cycles.[6][7] The general reactivity trend for aryl halides in oxidative addition is C-I > C-Br > C-OTf >> C-Cl, placing the C-Br bond in a "sweet spot" of reactivity and stability.[7]

2.2. Steric Considerations

The bromine atom is located at the C4 position. Its immediate steric environment is relatively unencumbered compared to a more crowded ortho-substituted position. The substituents at C1 and C2 are on the adjacent ring, minimizing direct steric hindrance that could impede the approach of a bulky palladium catalyst complex. This favorable steric profile generally allows for efficient oxidative addition and subsequent coupling reactions.

2.3. Orthogonal Reactivity: C-Br vs. C-F

A key feature of this molecule is the presence of both bromine and fluorine. In the context of standard palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond.[8] Activation of a C-F bond typically requires highly specialized ligands, harsher reaction conditions, or different catalytic systems. This substantial difference in reactivity allows for highly selective functionalization at the C-Br position while leaving the C-F bond intact for potential subsequent transformations.

Key Transformations of the C-Br Bond

The C-Br bond in this compound is an ideal electrophilic partner for a suite of powerful palladium-catalyzed cross-coupling reactions. This section details the most critical of these transformations.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid partners.[6][7][9] In this context, the C-Br bond of the title compound reacts with a different organoboron reagent to form a new C-C bond.

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, providing a predictive framework for reactions with this compound.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | ~95 |

| 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | >90 |

| 4-Fluorophenylboronic acid | G-COOH-Pd (cat.) | - | Na₂CO₃ | DMF/H₂O | 110 | High |

| Heteroarylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 85-98 |

Note: Yields are based on analogous substrates reported in the literature and serve as a predictive guide.[5][10] Optimization for the specific substrate is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Heat the mixture to the target temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-16 hours), monitoring progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone transformation for the synthesis of aryl amines from aryl halides.[11][12] This reaction is of immense importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals. The C-Br bond of the title compound is an excellent electrophile for this coupling.

Catalytic Cycle: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle, but it relies on specialized, bulky, electron-rich phosphine ligands to facilitate the crucial reductive elimination step that forms the C-N bond.[13]

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Presentation: Buchwald-Hartwig Amination Conditions

The choice of ligand and base is critical for successful Buchwald-Hartwig amination.

| Amine Partner | Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | >95 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 90-98 |

| Carbazole | [Pd(allyl)Cl]₂ (2) | t-BuXPhos (8) | K₃PO₄ | Toluene | 110 | Good |

| Primary Alkylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | LiHMDS | 1,4-Dioxane | 80 | >90 |

Note: Yields are based on analogous substrates reported in the literature.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reactor Setup: In a glovebox, charge an oven-dried vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the phosphine ligand (e.g., XPhos, 0.03 equiv).

-

Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).

-

Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring to the target temperature (e.g., 100 °C) for 12-24 hours, monitoring by LC-MS.

-

Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material via flash chromatography to obtain the desired N-aryl product.

Chemoselectivity and Reaction Workflow

A critical aspect of using this compound is managing its dual nature as both an electrophile (at the C-Br site) and a potential nucleophile (at the C-B(OH)₂ site). In a typical Suzuki-Miyaura coupling, the molecule is intended to act as the electrophile. This selectivity is readily achieved under standard conditions because the transmetalation step involves the activation of the coupling partner's boronic acid by the base, followed by transfer of its organic group to the palladium center. The boronic acid on the naphthalene substrate remains largely as a spectator, provided that conditions that promote self-coupling are avoided (e.g., excessive catalyst loading or specific homo-coupling conditions).

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The C-Br bond in this compound is a highly reliable and versatile electrophilic handle for advanced organic synthesis. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent fluoro and boronic acid substituents, making it an excellent substrate for palladium-catalyzed oxidative addition. The significant difference in reactivity between the C-Br and C-F bonds provides a robust platform for selective functionalization. Through well-established protocols such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the C-Br bond serves as a gateway to a vast array of complex, value-added molecules. This guide provides the foundational understanding and practical protocols necessary for researchers to effectively leverage this powerful synthetic building block in their drug discovery and materials science endeavors.

References

-

ResearchGate. (n.d.). Aryl boronic acids with ortho neighbouring groups form cyclic... Retrieved from [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

-

GUPEA. (2024, March 14). Boron Directed Regioselective Aromatic Ortho-Functionalizations. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-fluoronaphthalene-2-boronic acid (C10H7BBrFO2). Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Relative rates of alkylation for B-substituted triarylphosphines: an ortho-Boron group enhances reactivity on phosphorus. Retrieved from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Organic Letters. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and.... Retrieved from [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Dramatic improvements in viral inactivation with brominated psoralens, naphthalenes and anthracenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of boronic acids: past and present. Retrieved from [Link]

-

PubMed. (2025, September 9). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Steric-Effects-Directed B–H Bond Activation of para-Carboranes. Retrieved from [Link]

Sources

- 1. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. m.youtube.com [m.youtube.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Naphthalenylboronic Acid Derivatives: A Technical Guide to Emerging Research Frontiers

Abstract

Naphthalenylboronic acid derivatives are emerging from the shadow of their simpler phenylboronic acid cousins as a class of molecules with profound potential across a spectrum of scientific disciplines. The unique photophysical properties and extended aromatic system of the naphthalene moiety, synergistically combined with the versatile reactivity of the boronic acid functional group, have unlocked new avenues in chemical sensing, catalysis, and medicinal chemistry. This technical guide provides an in-depth exploration of the burgeoning research areas centered on these fascinating compounds. We will dissect the synthetic strategies that grant access to this molecular scaffold, delve into the mechanistic underpinnings of their application as fluorescent sensors and catalysts, and illuminate their promise as a new generation of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to navigate and contribute to this exciting and rapidly evolving field.

Introduction: The Unique Convergence of Naphthalene and Boronic Acid Functionalities

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, have long been celebrated for their utility in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their ability to act as Lewis acids and to form reversible covalent bonds with diols is the cornerstone of their diverse applications.[2] When the aryl group is a naphthalene ring system, the resulting naphthalenylboronic acid derivative inherits a set of advantageous properties. The naphthalene moiety is a larger, more polarizable aromatic system than a simple benzene ring, which often leads to enhanced fluorescence quantum yields and red-shifted emission spectra.[3] This intrinsic fluorescence is a key attribute for the development of "turn-on" or "turn-off" chemosensors. Furthermore, the extended π-system of naphthalene can engage in stronger π-π stacking interactions, a feature that can be exploited in the design of catalysts and enzyme inhibitors.

This guide will navigate the key research frontiers for naphthalenylboronic acid derivatives, providing both the theoretical framework and practical insights necessary to spur further innovation.

Fluorescent Sensing and Imaging: Leveraging Photophysical Properties for Molecular Recognition

The inherent fluorescence of the naphthalene core makes its boronic acid derivatives particularly well-suited for the development of fluorescent chemosensors. The fundamental principle often relies on the modulation of the fluorophore's emission through its interaction with an analyte, typically mediated by the boronic acid group.

Mechanism of Action: Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT)

A predominant mechanism underpinning the function of many naphthalenylboronic acid-based sensors is Photoinduced Electron Transfer (PET). In a typical "off-on" sensor design, a nitrogen atom positioned proximally to the boronic acid can quench the fluorescence of the naphthalene moiety through PET. Upon binding of a diol-containing analyte (such as a saccharide) to the boronic acid, the Lewis acidity of the boron center increases. This strengthens the B-N dative bond, which in turn inhibits the PET process and restores fluorescence.[4]

Another important mechanism is Internal Charge Transfer (ICT). In these systems, the boronic acid group acts as an electron-withdrawing group. Upon binding to a diol, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, altering its electronic properties and modulating the ICT character of the molecule, leading to a change in the fluorescence emission wavelength or intensity.

Diagram: Generalized PET Mechanism in a Naphthalenylboronic Acid Sensor

Caption: Photoinduced Electron Transfer (PET) sensing mechanism.

Application in Saccharide Detection

The reversible binding of boronic acids with cis-1,2- or 1,3-diols makes them ideal candidates for saccharide sensing.[3] Naphthalenylboronic acid derivatives have been successfully employed as fluorescent sensors for various monosaccharides, including glucose and fructose.[5][6] The selectivity of these sensors can be tuned by modifying the substitution pattern on the naphthalene ring and by incorporating multiple boronic acid moieties to create a specific binding pocket for a target saccharide.[3]

| Sensor Moiety | Analyte | Binding Constant (K) | Detection Limit | Reference |

| 2-Methylphenylboronic acid | Galactose | 80.0 M⁻¹ | Not Reported | [7] |

| 2-Methylphenylboronic acid | Sucrose | 124.7 M⁻¹ | Not Reported | [7] |

| 3-Methoxyphenylboronic acid | Fructose | 4370 M⁻¹ | Not Reported | [3] |

| 3-Methoxyphenylboronic acid | Glucose | 110 M⁻¹ | Not Reported | [3] |

| Binaphthalene boronic acid with amine additive | D-fructose | 2.08 x 10⁶ M⁻¹ | Not Reported | [8] |

Table 1: Binding affinities of representative boronic acid sensors for various saccharides.

Experimental Protocol: Fluorescence Titration for Saccharide Sensing

This protocol provides a general framework for assessing the binding of a naphthalenylboronic acid-based sensor to a saccharide.

Materials:

-

Naphthalenylboronic acid sensor stock solution (e.g., 1 mM in DMSO or methanol).

-

Saccharide stock solutions of varying concentrations (e.g., glucose, fructose) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Buffer solution (e.g., PBS, pH 7.4).

-

Fluorometer and quartz cuvettes.

Procedure:

-

Prepare a series of solutions in cuvettes, each containing a fixed concentration of the naphthalenylboronic acid sensor (e.g., 10 µM) in the buffer.

-

To each cuvette, add an increasing concentration of the saccharide stock solution. Ensure the final volume in each cuvette is the same by adding the appropriate amount of buffer.

-

Incubate the solutions for a sufficient time to allow for equilibrium to be reached (this may range from seconds to minutes).[9]

-

Measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength. The excitation wavelength should be chosen based on the absorption maximum of the naphthalenylboronic acid sensor.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration.

-

The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[7]

Diagram: Experimental Workflow for Fluorescence Titration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Medicinal Chemistry: A New Scaffold for Drug Discovery

The unique structural and electronic properties of naphthalenylboronic acids make them an attractive scaffold for the design of novel therapeutic agents. The boronic acid moiety is a known pharmacophore, capable of forming reversible covalent bonds with key amino acid residues in the active sites of enzymes. [10]

Mechanism of Enzyme Inhibition

Boronic acids are particularly effective as inhibitors of serine proteases. [11]The boron atom acts as an electrophile and is attacked by the nucleophilic hydroxyl group of the serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of the natural substrate hydrolysis and thereby inhibiting the enzyme. The naphthalene moiety can provide additional binding interactions within the enzyme's active site through hydrophobic and π-π stacking interactions, potentially leading to increased potency and selectivity.

Diagram: Inhibition of a Serine Protease by a Naphthalenylboronic Acid

Caption: Mechanism of serine protease inhibition.

Potential Therapeutic Applications

The ability of naphthalenylboronic acids to inhibit proteases opens up a wide range of therapeutic possibilities. Proteases are implicated in a variety of diseases, including cancer, viral infections, and inflammatory disorders. For example, the FDA-approved drug Bortezomib, a peptide boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. [10]The development of naphthalenylboronic acid derivatives as selective inhibitors of specific proteases is a highly promising area of research.

Synthesis of Naphthalenylboronic Acids: Building the Foundation

Access to a diverse range of naphthalenylboronic acid derivatives is crucial for exploring their full potential. Several synthetic strategies have been developed to construct this valuable molecular scaffold.

Key Synthetic Routes

-

From Bromonaphthalenes: A common and straightforward approach involves the reaction of a bromonaphthalene with a strong base (such as n-butyllithium) to form a lithiated intermediate, which is then quenched with a trialkyl borate followed by acidic workup. [8]* Palladium-Catalyzed Borylation: The Miyaura borylation reaction, a variation of the Suzuki coupling, allows for the direct installation of a boronic ester group onto a bromonaphthalene using a palladium catalyst and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). [8]* C-H Functionalization: More recently, direct C-H borylation methods are being developed, which offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials.

Experimental Protocol: Synthesis of 6-Methoxy-2-naphthalenylboronic Acid

This protocol describes a representative synthesis of a functionalized naphthalenylboronic acid starting from 6-bromo-2-methoxynaphthalene.

Materials:

-

6-bromo-2-methoxynaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 1 M)

-

Diethyl ether

-

Magnesium sulfate

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 6-bromo-2-methoxynaphthalene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to the solution and stir for 1 hour at -78 °C.

-

To the resulting solution, add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by adding hydrochloric acid and stir for 1 hour.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 6-methoxy-2-naphthalenylboronic acid.

Future Outlook and Unexplored Territories

The field of naphthalenylboronic acid derivatives is ripe with opportunities for further exploration. Several key areas warrant increased research focus:

-

Development of Ratiometric and Near-Infrared (NIR) Sensors: Moving beyond simple intensity-based measurements, the design of ratiometric sensors would provide more robust and reliable detection. Furthermore, the development of NIR probes would be highly beneficial for in vivo imaging applications due to deeper tissue penetration and reduced autofluorescence.

-

Asymmetric Catalysis: The use of chiral naphthalenylboronic acid derivatives as ligands or catalysts in asymmetric synthesis is a largely unexplored area with significant potential for the creation of enantiomerically pure compounds.

-

Targeted Drug Delivery: The ability of boronic acids to bind to cell surface glycans could be harnessed to develop targeted drug delivery systems, where a therapeutic agent is selectively delivered to cancer cells that overexpress certain glycoproteins.

-

Multi-modal Probes: Combining the sensing capabilities of naphthalenylboronic acids with other functionalities, such as a magnetic resonance imaging (MRI) contrast agent, could lead to the development of powerful multi-modal probes for disease diagnosis.

Conclusion

Naphthalenylboronic acid derivatives represent a versatile and powerful class of molecules with a bright future in science and technology. Their unique combination of the photophysical prowess of the naphthalene moiety and the chemical versatility of the boronic acid group has already led to significant advances in sensing, catalysis, and medicinal chemistry. As synthetic methodologies become more sophisticated and our understanding of their fundamental properties deepens, we can expect to see an even greater expansion of their applications in the years to come. This guide has aimed to provide a comprehensive overview of the current research landscape and to inspire further investigation into the vast potential of these remarkable compounds.

References

- Bohrium. (n.d.). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity.

- Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(10), 2883-2903.

- DiCesare, N., & Lakowicz, J. R. (2003). New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH. Organic Letters, 5(24), 4615–4618.

- Brown, H. C. (1988). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 60(8), 1125-1136.

- Cambria, E., et al. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. ChemTalk.

- Ali, S., et al. (2018). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. Journal of Pharmaceutical Sciences and Research, 10(6), 1435-1439.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Request PDF. (2025).

- A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction. (2010). Talanta, 81(4-5), 1539-1544.

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- Li, H., et al. (2013). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of Fluorescence, 23(5), 937-942.

- Chaplin, A. B., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508-1528.

- Rh-catalysed asymmetric conjugate addition of boronic acids to nitroalkenes employing a P-chiral P,π-hybrid ligand. (2018). Organic Chemistry Frontiers, 5(12), 1934-1939.

- Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state. (1990). Proceedings of the National Academy of Sciences, 87(17), 6922-6926.

- Chemical Society Reviews. (2013). CORE.

- Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. (2025).

- Fluorescent sensors based on boronic acids. (1999). SPIE Proceedings.

- 4-(Naphthalene-2-yl)phenyl Boronic Acid Pinacol Ester. (n.d.). Enhancing Organic Synthesis with Naphthalene-Based Boronic Esters.

- 6-Methoxy-2-naphthaleneboronic acid. (n.d.). PubChem.

- Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. (2023). Microchimica Acta, 190(6), 216.

- Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. (2004). Journal of Fluorescence, 14(5), 559-567.

- 6-Methoxy-2-naphthol. (1966). Organic Syntheses, 46, 68.

- Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. (2002). Journal of Fluorescence, 12(3-4), 339-347.

- Method for synthesizing 6-methoxy-2-naphthaldehyde. (2012).

- Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene. (1994).

- X-ray structure of a serine protease acyl-enzyme complex at 0.95-A resolution. (2003). Journal of the American Chemical Society, 125(34), 10188-10198.

- High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. (2021). Journal of Medicinal Chemistry, 64(7), 4153-4166.

- Differential Sensing of Saccharides Based on an Array of Fluorinated Benzosiloxaborole Receptors. (2020). Sensors, 20(12), 3564.

- Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry, 10, 969573.

- Naphthalen-2-ylboronic-acid. (n.d.). INRAE.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2016). Current Medicinal Chemistry, 23(27), 3045-3061.

- Boronic acid inhibitors of serine proteases. (1989). Topics in Molecular and Structural Biology, 13, 1-23.

Sources

- 1. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. scispace.com [scispace.com]

Methodological & Application

Application Notes for (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Advantage of Fluorinated Naphthalene Scaffolds

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and polycyclic aromatic systems into molecular frameworks is a proven strategy for modulating physicochemical and biological properties.[1] (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid (CAS No. 913836-09-6) emerges as a highly valuable and versatile building block, uniquely positioned at the intersection of these critical molecular design elements.

This application note provides an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the practical applications of this compound. While specific peer-reviewed examples of this exact reagent are limited, its utility can be confidently inferred from the well-established reactivity of analogous fluorinated arylboronic acids. The protocols and insights presented herein are grounded in the fundamental principles of modern cross-coupling chemistry and are intended to serve as a robust starting point for synthetic exploration.

The core value of this reagent lies in its trifunctional nature:

-